Hafnium(4+);tetrabromide

Catalog No.
S1509397
CAS No.
13777-22-5
M.F
Br4Hf
M. Wt
498.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium(4+);tetrabromide

CAS Number

13777-22-5

Product Name

Hafnium(4+);tetrabromide

IUPAC Name

hafnium(4+) tetrabromide

Molecular Formula

Br4Hf

Molecular Weight

498.10 g/mol

InChI

InChI=1S/4BrH.Hf/h4*1H;/q;;;;+4/p-4

InChI Key

FEEFWFYISQGDKK-UHFFFAOYSA-J

SMILES

Array

Canonical SMILES

Br[Hf](Br)(Br)Br

The exact mass of the compound Hafnium tetrabromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hafnium(IV) bromide (HfBr4, CAS 13777-22-5) is a highly pure, moisture-sensitive transition metal halide that serves as a critical precursor in advanced materials science and semiconductor manufacturing[1]. As a colorless, diamagnetic solid that sublimes under vacuum at approximately 323 °C, it is primarily utilized in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) workflows to grow carbon-free hafnium dioxide (HfO2) high-k dielectrics[2]. Unlike metal-organic precursors that can leave residual carbon impurities, HfBr4 provides a purely inorganic route to hafnium-based films, making it highly relevant for procurement in ultra-large-scale integration (ULSI) device fabrication where high-purity vapor delivery is required [3].

While hafnium tetrachloride (HfCl4) is the industry-standard halide precursor, substituting HfBr4 with HfCl4 can compromise vapor delivery stability and alter byproduct chemistry [1]. HfCl4 crystallizes as a 1D polymer consisting of edge-shared bioctahedral chains, which requires the breaking of polymeric bonds during sublimation, often leading to variable vapor pressure and particle generation in delivery lines [2]. In contrast, HfBr4 adopts a discrete tetrahedral monomeric structure in the solid state, allowing for highly predictable and stable sublimation kinetics [1]. Furthermore, ALD processes utilizing HfBr4 generate hydrogen bromide (HBr) rather than hydrogen chloride (HCl) as a byproduct, which exhibits different surface desorption kinetics and reduces the risk of aggressive chloride-induced etching on sensitive underlying substrates[3].

Solid-State Structural Impact on Sublimation Stability

The solid-state structure of a precursor directly dictates its vaporization consistency in bubbler systems. HfBr4 crystallizes with discrete, tetrahedral Hf centers, allowing the compound to sublime as intact molecules at 323 °C [1]. Conversely, HfCl4 exists as a 1D polymer (chains of edge-shared octahedra) and sublimes at 317 °C[2]. Because HfCl4 requires the breaking of polymeric bonds to enter the gas phase, it is prone to erratic vapor pressure spikes and particulate generation, whereas the monomeric HfBr4 ensures a smooth, predictable vapor delivery profile [1].

Evidence DimensionSolid-state coordination and sublimation point
Target Compound DataHfBr4: Monomeric tetrahedral structure, sublimes at 323 °C
Comparator Or BaselineHfCl4: 1D polymeric chain structure, sublimes at 317 °C
Quantified DifferenceHfBr4 avoids the kinetic barrier of polymer degradation during sublimation, despite a slightly higher sublimation temperature (+6 °C).
ConditionsStandard vacuum sublimation conditions for ALD precursor delivery

Monomeric solid-state structures provide superior vapor pressure stability and reduce particle defects in semiconductor deposition equipment.

Steric Modulation of ALD Growth Per Cycle (GPC)

In ALD, the physical size of the precursor ligands limits the number of molecules that can chemisorb onto the substrate surface during a single half-cycle due to steric hindrance. The bromide ligands in HfBr4 have a significantly larger covalent radius (~114 pm) compared to the chloride ligands in HfCl4 (~99 pm) [1]. This increased steric bulk reduces the density of initial chemisorption sites, which quantitatively lowers the Growth Per Cycle (GPC)[2].

Evidence DimensionLigand covalent radius and steric bulk
Target Compound DataHfBr4: Bromide radius ~114 pm
Comparator Or BaselineHfCl4: Chloride radius ~99 pm
Quantified Difference15% increase in ligand radius for HfBr4, resulting in greater steric hindrance during surface saturation.
ConditionsGas-phase chemisorption half-cycle in ALD

Higher steric hindrance enables finer sub-nanometer control over film thickness, which is critical for ultra-thin high-k gate dielectrics.

Byproduct Corrosivity and Desorption Kinetics

During the oxidation half-cycle of ALD (using H2O or O3), the halide ligands are released as hydrogen halides. HfBr4 generates HBr, whereas HfCl4 generates HCl [1]. HBr and HCl possess different vapor pressures and surface desorption activation energies. In highly sensitive device architectures, HCl can aggressively etch underlying silicon or metal layers, forming volatile chlorides. HBr, while still acidic, exhibits different secondary etching dynamics, allowing process engineers to tune the interface quality and minimize substrate degradation during the nucleation phase [2].

Evidence DimensionReaction byproduct identity
Target Compound DataHfBr4: Yields HBr byproduct
Comparator Or BaselineHfCl4: Yields HCl byproduct
Quantified DifferenceShift from HCl to HBr alters the thermodynamic favorability of secondary substrate etching.
ConditionsALD oxidation half-cycle at 200–350 °C

Selecting a precursor that generates HBr instead of HCl can prevent unwanted etching of delicate underlying layers in complex 3D semiconductor structures.

ALD of Ultra-Thin High-k Gate Dielectrics

Because of its monomeric solid-state structure and predictable sublimation kinetics, HfBr4 is the preferred choice for ALD processes requiring highly stable vapor delivery. Its larger steric bulk allows for precise, sub-nanometer control over the Growth Per Cycle (GPC), making it ideal for depositing carbon-free HfO2 layers in next-generation architectures [1].

Deposition on Chloride-Sensitive Substrates

In workflows where the underlying substrate is prone to aggressive etching by HCl gas, substituting HfCl4 with HfBr4 alters the byproduct chemistry to HBr. This shift in desorption and secondary etching dynamics helps preserve the integrity of delicate interfaces during the initial nucleation cycles of film growth [2].

Synthesis of High-Purity Organohafnium Catalysts

HfBr4 serves as a premium starting material for the synthesis of specialized hafnocene derivatives and other organometallic catalysts. Its discrete tetrahedral structure facilitates different solubility and reactivity profiles in non-polar solvents compared to the polymeric HfCl4, streamlining the synthesis of highly pure, chloride-free catalytic complexes [3].

Hydrogen Bond Acceptor Count

4

Exact Mass

499.61581 Da

Monoisotopic Mass

495.61991 Da

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13777-22-5

Wikipedia

Hafnium(IV) bromide

General Manufacturing Information

Hafnium bromide (HfBr4): ACTIVE

Dates

Last modified: 08-15-2023

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